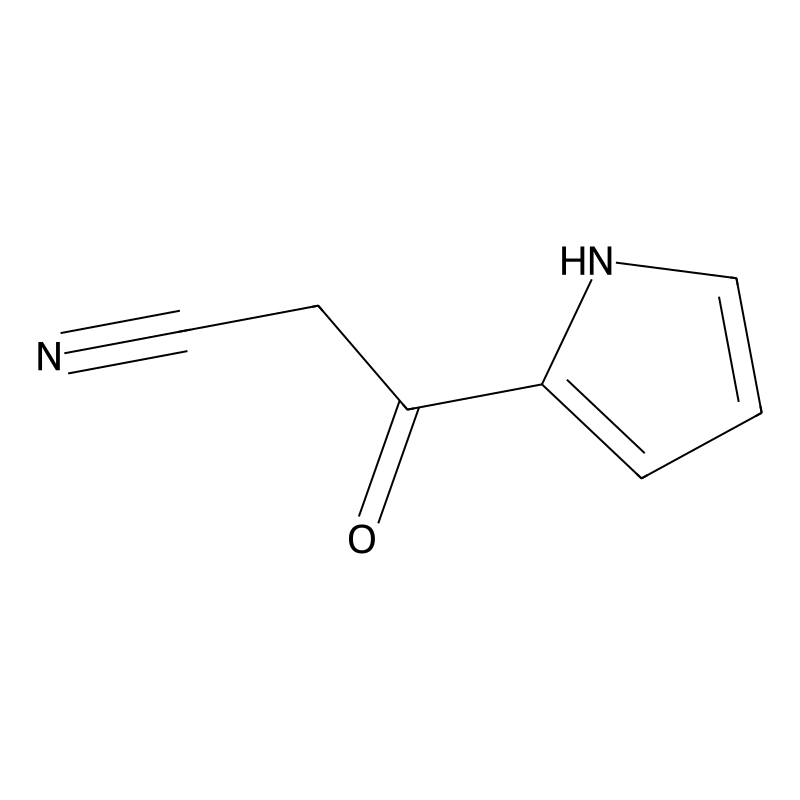

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Heterocyclic Chemistry: The molecule contains a pyrrole ring, a five-membered aromatic heterocycle commonly found in natural products and pharmaceuticals. Research in heterocyclic chemistry explores the synthesis and properties of these compounds, and 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile could serve as a building block for more complex heterocyclic molecules with potential biological activity.

- Medicinal Chemistry: The cyanoacetyl group (-(C≡N)-CH2-CO-) present in the molecule is a known pharmacophore, a structural feature associated with a particular biological effect []. This group has been found in various bioactive molecules, and studying 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile could provide insights into the design of new drugs.

- Organic Synthesis: The molecule's functional groups (ketone, nitrile, pyrrole) offer potential for further chemical transformations. Research in organic synthesis explores new methods to create complex molecules, and 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile could be a valuable intermediate in the synthesis of more targeted molecules.

3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile is an organic compound characterized by its unique chemical structure, which includes a pyrrole ring and a nitrile group. Its molecular formula is C₇H₆N₂O, and it features a carbonyl group adjacent to a pyrrole moiety, making it an interesting subject for both synthetic and biological studies. This compound has gained attention due to its potential applications in medicinal chemistry and organic synthesis.

- Knoevenagel Condensation: This reaction can be utilized to form derivatives by reacting with aldehydes or ketones, producing new carbon-carbon bonds.

- Cycloaddition Reactions: The compound can engage in cycloaddition reactions, particularly with isocyanides, leading to the formation of more complex heterocycles.

- Hydrazone Formation: It can react with hydrazines to yield hydrazones, which are useful intermediates in organic synthesis .

Research indicates that 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile exhibits various biological activities. Its derivatives have shown potential as:

- Anticancer Agents: Some studies suggest that compounds derived from this structure may inhibit cancer cell proliferation.

- Anti-inflammatory Agents: The presence of the pyrrole ring is associated with anti-inflammatory properties.

- Enzyme Inhibitors: Certain derivatives may act as inhibitors of specific enzymes, contributing to their therapeutic effects .

The synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile can be achieved through several methods:

- Condensation Reaction: A common method involves the condensation of pyrrole with cyanoacetic acid or malononitrile under acidic conditions, typically using a solvent like dry ether. This method allows for the formation of the desired compound through a straightforward reaction sequence .

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields, making the synthesis more efficient and environmentally friendly .

3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile has several notable applications:

- Pharmaceuticals: Its derivatives are explored for their potential as drugs targeting various diseases, including cancer and inflammatory conditions.

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Material Science: Due to its unique structural properties, it may find applications in developing new materials with specific electronic or optical properties .

Studies on the interactions of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile with biological targets have revealed insights into its mechanism of action. For example:

- Protein Binding Studies: Investigations into how this compound binds to proteins have shown that it may interact with certain enzyme active sites, influencing their activity.

- Mechanistic Studies: Research has focused on understanding how modifications to the compound's structure affect its biological activity and interaction profiles, aiding in the design of more potent derivatives .

Several compounds share structural similarities with 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Oxo-3-(pyridin-4-yl)propanenitrile | Contains a pyridine ring instead of pyrrole | Exhibits different biological activity profiles due to nitrogen placement |

| 3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrile | Incorporates a thiophene ring | May show enhanced electronic properties compared to pyrrole-based compounds |

| 3-Oxo-3-(benzothiazol-2-yl)-propanenitrile | Features a benzothiazole moiety | Known for distinct pharmacological activities not present in pyrrole derivatives |

The uniqueness of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile lies in its specific combination of functional groups and structural characteristics that confer unique chemical reactivity and biological properties .

Core Architecture

The molecule features a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) connected to a propanenitrile chain bearing a ketone group at the β-position. The IUPAC name, 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, reflects this arrangement. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | C1=CNC(=C1)C(=O)CC#N | |

| InChI Key | LMNWETGSSJEVSH-UHFFFAOYSA-N | |

| XLogP3 | 0.7 | |

| Topological Polar SA | 65.5 Ų |

The planar pyrrole ring contributes to aromatic stability, while the electron-withdrawing nitrile and ketone groups enhance electrophilic reactivity.